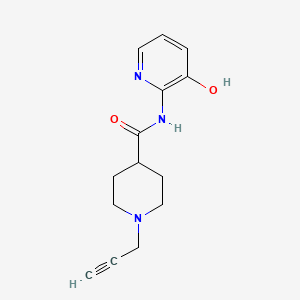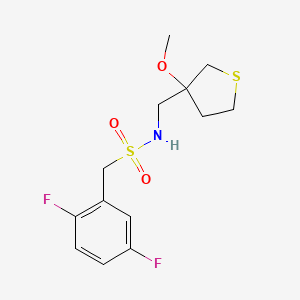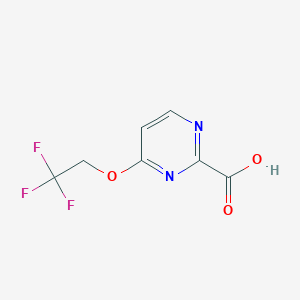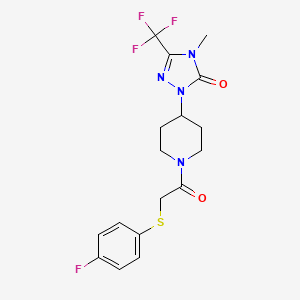
N-(3-hydroxypyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxypyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is commonly referred to as HPPC, and it has been shown to possess several unique properties that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of HPPC is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in inflammation and cancer progression. Additionally, HPPC has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
HPPC has been shown to possess several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. Additionally, HPPC has been shown to inhibit the growth of cancer cells, leading to a decrease in tumor size. HPPC has also been shown to possess antimicrobial properties, leading to a decrease in bacterial and fungal growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of HPPC is its potent anti-inflammatory and anti-cancer properties. Additionally, HPPC has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of HPPC is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the research of HPPC. One potential direction is the development of new drugs based on the structure of HPPC. Additionally, further research is needed to fully understand the mechanism of action of HPPC. Finally, more studies are needed to investigate the potential applications of HPPC in the treatment of bacterial and fungal infections.
Synthesemethoden
The synthesis of HPPC involves the reaction of 3-hydroxypyridin-2-ylamine with propargyl bromide, followed by the reaction of the resulting product with piperidine-4-carboxylic acid. The final product is obtained through a purification process using column chromatography. This method has been optimized to produce high yields of HPPC with excellent purity.
Wissenschaftliche Forschungsanwendungen
HPPC has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Additionally, HPPC has been shown to inhibit the growth of several bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-(3-hydroxypyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-8-17-9-5-11(6-10-17)14(19)16-13-12(18)4-3-7-15-13/h1,3-4,7,11,18H,5-6,8-10H2,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNXZQZOOYGCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxypyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2787943.png)
![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-1,3-thiazole](/img/structure/B2787945.png)
![2-[(4-Cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B2787947.png)
![(E)-[(4-nitrophenyl)methoxy][1-(pyridin-2-yl)ethylidene]amine](/img/structure/B2787949.png)


![(1R,5S)-8-((4-ethoxy-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2787956.png)
![8-ethoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2787957.png)


![4-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2787960.png)

![Ethyl 4-[(6-chloro-5,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2787964.png)
